2'-Bromo-6'-chloro-4'-fluorophenacyl bromide
Description
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Properties
IUPAC Name |
2-bromo-1-(2-bromo-6-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAZJXJHKMHWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-Bromo-6'-chloro-4'-fluorophenacyl bromide is a halogenated phenacyl compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antiproliferative, and enzyme inhibitory properties, supported by data tables and relevant research findings.
The compound features a phenacyl moiety substituted with bromine, chlorine, and fluorine atoms. These halogen substituents can significantly influence the compound's biological activity by altering electronic properties, steric factors, and interactions with biological targets.
Antibacterial Activity
Research has indicated that halogenated compounds often exhibit notable antibacterial properties. A study highlighted that bromine-containing compounds demonstrated superior inhibition of urease activity compared to those with fluorine or chlorine substituents due to bromine's lesser electronegativity. The antibacterial efficacy was assessed against several bacterial strains, including Bacillus subtilis.
Table 1: Antibacterial Activity of Halogenated Phenacyl Compounds
| Compound | Bacterial Strain | Inhibition Percentage (%) | IC50 (µg/mL) |
|---|---|---|---|
| 2'-Bromo-6'-chloro-4'-fluorophenacyl bromide | Bacillus subtilis | 82.00 | 60.2 |
| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | E. coli | 76.09 | 67.72 |
| 4-methyl-1-(prop-2-ynyloxy)benzene | Staphylococcus aureus | 65.8 | 63.7 |
Antiproliferative Activity
The antiproliferative effects of 2'-Bromo-6'-chloro-4'-fluorophenacyl bromide have been studied in various cancer cell lines. The compound exhibited significant growth inhibition in cultured cells, suggesting potential utility in cancer therapy.
Case Study: Inhibition of Cancer Cell Growth
In a study involving Caco-2 cells, exposure to varying concentrations of the compound resulted in a marked decrease in cell viability:
| Concentration (mM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
|---|---|---|
| 0.5 | 85 | 80 |
| 1 | 75 | 70 |
| 10 | 55.57 | 60.26 |
This indicates that higher concentrations significantly reduce cell growth, highlighting the compound's potential as an anticancer agent.
Enzyme Inhibition
The compound's ability to inhibit urease has been particularly noted. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes.
Table 2: Urease Inhibition by Halogenated Compounds
| Compound | Inhibition Percentage (%) at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| 2'-Bromo-6'-chloro-4'-fluorophenacyl bromide | 82.00 | 60.2 |
| Thiourea (Positive Control) | 65±0.01 | 23.3 |
The results indicate that the presence of bromine enhances the inhibitory activity compared to other halogens like chlorine and fluorine.
The biological activities of halogenated phenacyl compounds are often attributed to their ability to interact with specific biological targets:
- Electrophilic Nature : The presence of halogens can make the compound more electrophilic, facilitating interactions with nucleophilic sites on enzymes or receptors.
- Altered Lipophilicity : The substitution pattern affects the lipophilicity of the molecule, influencing membrane permeability and bioavailability.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may modulate oxidative stress pathways, contributing to their antiproliferative effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
